DPP IV Inhibitory Potency of 3-Fluoroazetidine Scaffolds Versus 2-Cyanoazetidine and 2-Ketoazetidine Analogs
3-Fluoroazetidine-based inhibitors demonstrate sub-micromolar inhibitory potency against dipeptidyl peptidase IV (DPP IV) without the propensity for cyclization and chemical instability associated with the 2-cyanoazetidine and 2-ketoazetidine subseries [1]. While the most potent 2-cyanoazetidines and 2-ketoazetidines achieve activities below 100 nM, these warhead-based subseries carry the liability of internal cyclization to inactive ketopiperazines and dihydroketopyrazine species [2].
| Evidence Dimension | DPP IV inhibitory potency |
|---|---|
| Target Compound Data | Select 3-fluoroazetidines display inhibitory potencies below 1 µM |
| Comparator Or Baseline | 2-Cyanoazetidines and 2-ketoazetidines: activities below 100 nM but susceptible to internal cyclization |
| Quantified Difference | 3-Fluoroazetidines trade modestly lower absolute potency (≤1 µM vs ≤100 nM) for eliminated chemical instability |
| Conditions | In vitro DPP IV enzyme inhibition assay (review of multiple SAR studies) |
Why This Matters
For researchers prioritizing long-term assay reliability and shelf stability, the 3-fluoroazetidine scaffold offers a chemically robust alternative to warhead-containing 2-substituted azetidines that degrade via internal cyclization.
- [1] Ferraris D, et al. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Curr Top Med Chem. 2007;7(6):597-608. View Source
- [2] Ferraris D, et al. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Curr Top Med Chem. 2007;7(6):597-608. View Source
